molecular formula C11H14ClN3 B1391269 2-(1-Phenyl-1H-pyrazol-4-yl)-ethylamine hydrochloride CAS No. 1185292-99-2

2-(1-Phenyl-1H-pyrazol-4-yl)-ethylamine hydrochloride

Cat. No.: B1391269
CAS No.: 1185292-99-2
M. Wt: 223.7 g/mol
InChI Key: MZXINSJWQRZLQM-UHFFFAOYSA-N
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Description

2-(1-Phenyl-1H-pyrazol-4-yl)-ethylamine hydrochloride is a chemical compound with the molecular formula C11H14ClN3 and a molecular weight of 223.70 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 1-phenyl-1H-pyrazol-4-ylmethanamine with ethylamine under specific reaction conditions. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to maximize yield and purity. This involves the use of advanced reactors and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Phenyl-1H-pyrazol-4-yl)-ethylamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(1-Phenyl-1H-pyrazol-4-yl)-ethylamine hydrochloride has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biological studies to investigate its effects on various biological systems.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

  • Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 2-(1-Phenyl-1H-pyrazol-4-yl)-ethylamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes.

Comparison with Similar Compounds

  • 1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride

  • N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride

  • 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride

Uniqueness: 2-(1-Phenyl-1H-pyrazol-4-yl)-ethylamine hydrochloride is unique due to its specific structural features and potential applications. Its ethylamine group distinguishes it from other pyrazole derivatives, contributing to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(1-phenylpyrazol-4-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c12-7-6-10-8-13-14(9-10)11-4-2-1-3-5-11;/h1-5,8-9H,6-7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXINSJWQRZLQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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